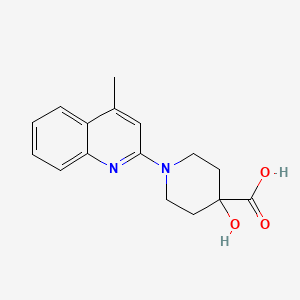

![molecular formula C16H14BrClO3 B5500862 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. These processes often include elimination reactions, reduction reactions, and bromination. A specific example in the literature describes the synthesis of a related compound, 4-Bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, through a sequence of elimination, reduction, and bromination reactions, starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014). These steps are critical for building the molecular framework and introducing functional groups in specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular skeleton, including the arrangement of atoms, the presence of functional groups, and the overall three-dimensional structure. For instance, NMR and MS were utilized to characterize the structure of a novel compound synthesized from a precursor resembling our compound of interest (Bi, 2015).

Chemical Reactions and Properties

The chemical properties of 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde are influenced by its functional groups and molecular structure. Reactions involving this compound can include coupling reactions, where the compound acts as a precursor to more complex molecules. The presence of bromo and ethoxy groups can make the compound a candidate for substitution reactions, where these groups are replaced with others, leading to derivatives with different properties and potential applications.

Physical Properties Analysis

The physical properties of compounds like 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for understanding how the compound behaves in different environments and conditions, which is crucial for its handling and application in various scientific experiments.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are pivotal for the application of 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde in synthesis and other chemical processes. Studies on related compounds suggest that the functional groups present in these molecules can undergo various reactions, leading to a wide range of potential chemical transformations (Bi, 2015).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Synthesis of Non-peptide Small Molecular Antagonists : Researchers have developed methods for synthesizing novel non-peptide small molecular antagonists through complex chemical reactions involving 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde and other intermediates. These compounds are characterized for their structural properties using techniques such as NMR and MS, and evaluated for their biological activities (Bi, 2015).

Novel CCR5 Antagonists : Another study focused on the synthesis of CCR5 antagonists, crucial for potential therapeutic applications. The research involves elaborate synthetic routes starting from basic aromatic compounds to achieve the desired non-peptide CCR5 antagonists, demonstrating the compound's utility in drug discovery (Cheng De-ju, 2014).

Biological Activity Studies

Evaluation of Bioactivities : Several studies have synthesized derivatives and evaluated their bioactivities, focusing on potential therapeutic applications. The synthesized compounds exhibit certain biological activities, which are characterized and quantified to assess their effectiveness in various biological assays (Cheng De-ju, 2015).

Antioxidant Activity : Research also extends to the synthesis of chalcone derivatives from halogenated vanillin, including compounds related to 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, to test their antioxidant activities. This demonstrates the compound's potential in contributing to the development of antioxidants (Rijal et al., 2022).

Advanced Materials and Chemical Synthesis

Liquid Crystalline and Fire Retardant Molecules : Innovative research involves synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This highlights the versatility of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde derivatives in material science and their potential in enhancing the properties of materials (Jamain et al., 2020).

properties

IUPAC Name |

3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUTZBRAILRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

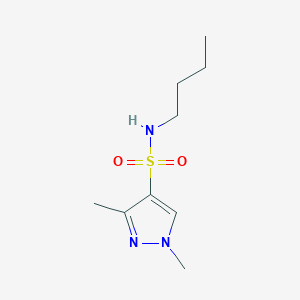

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

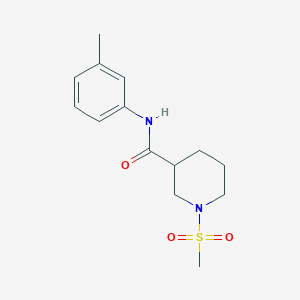

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)